Monohydroxy Netupitant D6
CAS No.:
Cat. No.: VC20737199
Molecular Formula: C30H26D6F6N4O2
Molecular Weight: 600.63
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H26D6F6N4O2 |
|---|---|
| Molecular Weight | 600.63 |
Introduction
Chemical Properties and Structure
Monohydroxy Netupitant D6 possesses a complex molecular structure with specific chemical properties that make it suitable for research applications. Its molecular formula is C₃₀H₂₆D₆F₆N₄O₂, with a molecular weight of 600.63 g/mol . The compound contains six deuterium atoms strategically positioned to replace hydrogen atoms in the original Monohydroxy Netupitant structure, specifically in the methyl groups attached to the central carbon atom.
The canonical SMILES notation for Monohydroxy Netupitant D6 is:
CN(CC1)CCN1C2=CC(C3=CC=CC=C3CO)=C(N(C)C(C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C4=CC(C(F)(F)F)=CC(C(F)(F)F)=C4)=O)C=N2
The IUPAC name for this compound is 2-[3,5-bis(trifluoromethyl)phenyl]-3,3,3-trideuterio-N-[4-[2-(hydroxymethyl)phenyl]-6-(4-methylpiperazin-1-yl)pyridin-3-yl]-N-methyl-2-(trideuteriomethyl)propanamide. This systematic name details the precise arrangement of atoms and functional groups within the molecule.
Table 1: Chemical Properties of Monohydroxy Netupitant D6
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₂₆D₆F₆N₄O₂ |
| Molecular Weight | 600.63 g/mol |
| Solubility | Soluble in DMSO |
| Storage Recommendation | Store at -20°C |
| Physical State | Solid |
The structure of Monohydroxy Netupitant D6 features a central pyridine ring with multiple substituents, including a hydroxymethylphenyl group, a methylpiperazinyl moiety, and a bis(trifluoromethyl)phenyl group. The deuterium atoms are specifically located in the methyl groups attached to the central carbon atom, replacing six hydrogen atoms in the parent compound .
Pharmacological Applications
Monohydroxy Netupitant D6, as a deuterated metabolite of Netupitant, exhibits pharmacological properties that are closely related to its parent compound. Netupitant functions as a potent and selective neurokinin-1 (NK1) receptor antagonist, primarily used in the prevention of chemotherapy-induced nausea and vomiting . Understanding the pharmacological profile of Monohydroxy Netupitant D6 is essential for comprehending its role in drug metabolism studies.
Research has shown that Netupitant is extensively metabolized in the body, primarily by the cytochrome P450 enzyme CYP3A4, with lesser contributions from CYP2C9 and CYP2D6 . Monohydroxy Netupitant (M3) is one of the three major metabolites formed, and understanding its formation, distribution, and elimination is crucial for optimizing the therapeutic use of Netupitant. The deuterated analogue, Monohydroxy Netupitant D6, facilitates these investigations by allowing researchers to accurately track the metabolite's fate in biological systems.
Research Applications and Findings
Monohydroxy Netupitant D6 serves as a critical research tool in pharmaceutical and biomedical investigations. Its primary application lies in drug metabolism and pharmacokinetic (DMPK) studies, where it functions as an internal standard for quantitative analyses of Netupitant and its metabolites in biological samples. This application is essential for accurate determination of drug concentrations in preclinical and clinical studies.
In metabolism studies, Monohydroxy Netupitant D6 enables researchers to track the formation and elimination of the hydroxylated metabolite of Netupitant. By using this deuterated compound as a reference standard, scientists can precisely measure the concentration of endogenous Monohydroxy Netupitant in biological matrices such as plasma, urine, and tissue samples. This quantification is crucial for understanding the pharmacokinetic profile of Netupitant and for assessing inter-individual variability in drug metabolism.
Analytical Techniques
The analysis of Monohydroxy Netupitant D6 in research settings employs sophisticated analytical techniques that capitalize on the unique properties conferred by deuterium labeling. These methods are essential for accurate identification and quantification of the compound in complex biological matrices and reaction mixtures.
Mass Spectrometry
Mass spectrometry (MS) stands as the primary analytical technique for Monohydroxy Netupitant D6 analysis due to its exceptional sensitivity and specificity. The deuterium labeling creates a mass shift of +6 Da compared to the non-deuterated analogue, allowing for clear discrimination between the two compounds even in complex mixtures. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly valuable, combining the separation capabilities of liquid chromatography with the identification power of mass spectrometry.
In LC-MS/MS analyses, the deuterated compound typically elutes at approximately the same retention time as its non-deuterated counterpart but can be selectively monitored based on its distinct mass-to-charge ratio (m/z). This approach enables accurate quantification of Monohydroxy Netupitant in biological samples by using Monohydroxy Netupitant D6 as an internal standard, correcting for variations in extraction efficiency, ionization suppression, and other analytical variables.
Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy offers complementary information about the structure and purity of Monohydroxy Netupitant D6. Deuterium NMR (²H NMR) can specifically detect the incorporated deuterium atoms, confirming their presence and position within the molecule. Additionally, proton NMR (¹H NMR) shows characteristic changes in signal patterns due to the absence of certain proton signals that have been replaced by deuterium.
NMR spectroscopy is particularly valuable for quality control during synthesis and for verifying the isotopic purity of the final product. It can provide detailed information about the chemical environment of each atom in the molecule, helping to confirm that the deuteration has occurred at the intended positions without affecting other parts of the structure.
High-Performance Liquid Chromatography
High-Performance Liquid Chromatography (HPLC) is employed for both analytical and preparative purposes in work involving Monohydroxy Netupitant D6. Analytical HPLC, often coupled with UV detection, can assess the purity of synthesized material and monitor reactions during synthesis. Preparative HPLC can be used for purification of the final product or intermediates during the synthetic process.
The chromatographic behavior of Monohydroxy Netupitant D6 is nearly identical to that of its non-deuterated analogue, as deuteration typically has minimal effect on physicochemical properties such as lipophilicity and polarity. This similarity can be advantageous in analytical method development, as methods optimized for the non-deuterated compound can often be directly applied to the deuterated version.
Preparation Methods
The preparation of Monohydroxy Netupitant D6 solutions for experimental use requires careful attention to detail to ensure accuracy and reproducibility. The following methods describe the proper procedures for preparing stock solutions and working dilutions for various research applications.
Stock Solution Preparation
For preparing stock solutions, the choice of solvent is critical and should be based on the solubility properties of Monohydroxy Netupitant D6. As indicated in the product information, DMSO is the recommended solvent for initial dissolution . The preparation should follow specific concentration guidelines to ensure optimal solubility without risking precipitation.
Table 2: Stock Solution Preparation Guide for Monohydroxy Netupitant D6
| Desired Concentration | Volume of Solvent Required |
|---|---|
| For 1 mg of compound | For 5 mg of compound |
| 1 mM | 1.6649 mL |
| 5 mM | 0.3330 mL |
| 10 mM | 0.1665 mL |
To increase solubility during preparation, the product information recommends heating the tube to 37°C and then placing it in an ultrasonic bath for a short period . This procedure helps ensure complete dissolution, particularly when preparing more concentrated stock solutions.
Working Solution Preparation
For most analytical applications, the concentrated stock solution in DMSO must be further diluted to create working solutions. These dilutions are typically prepared in compatible solvents or buffers that are appropriate for the specific experimental system being used. The choice of diluent depends on the experimental context, such as cell culture systems, enzymatic assays, or analytical procedures.
When preparing working solutions for analytical standards in LC-MS/MS analyses, it is common to create calibration curves spanning the expected concentration range of the analyte in biological samples. This typically involves serial dilutions of the stock solution to create standards at multiple concentration levels. Since Monohydroxy Netupitant D6 serves as an internal standard, it is generally added at a constant concentration to all samples and calibration standards.
For dilution calculations, researchers can utilize the provided molecular weight (600.63 g/mol) to convert between mass and molar concentrations accurately . This conversion is essential for ensuring consistent and comparable results across different experimental systems and analytical platforms.
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